molecular formula C9H18O2 B075990 3-Ethylheptanoic acid CAS No. 14272-47-0

3-Ethylheptanoic acid

Cat. No. B075990
Key on ui cas rn: 14272-47-0
M. Wt: 158.24 g/mol
InChI Key: MCLMZMISZCYBBG-UHFFFAOYSA-N
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Patent
US05220045

Procedure details

Using a 1 liter flask, 0.40 mol triethylamine is added with stirring at room temperature to 0.40 mol 2-ethyl hexane carboxylic acid. After the exothermic reaction has abated, the reaction mixture is diluted with 65 ml cyclohexane and 0.20 mol cobalt nitrate is added. After stirring for 30 minutes, the reaction solution is filtered, leaving a 55.5% blue cobalt octoate solution in cyclohexane.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
cobalt octoate
Yield
55.5%

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)[CH3:2].C([CH:10]([CH2:15][CH2:16][CH2:17]C)[CH2:11][C:12]([OH:14])=[O:13])C.[N+]([O-])([O-])=O.[Co+2:23].[N+]([O-])([O-])=O>C1CCCCC1>[CH3:17][CH2:16][CH2:15][CH2:10][CH:11]([C:12]([O-:14])=[O:13])[CH2:1][CH3:2].[CH3:17][CH2:16][CH2:15][CH2:10][CH:11]([C:12]([O-:14])=[O:13])[CH2:1][CH3:2].[Co+2:23] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC(=O)O)CCCC
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the reaction solution is filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
cobalt octoate
Type
product
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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